Boc-D-Cha-OH

Description

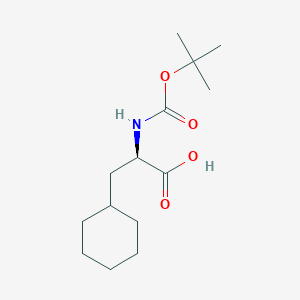

Boc-D-Cha-OH (tert-butoxycarbonyl-D-cyclohexylalanine) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the amino moiety, while the D-configuration of the cyclohexylalanine (Cha) side chain introduces chirality, critical for biological activity . The compound is often encountered in its hydrate form (this compound·H₂O), with a molecular formula of C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol. Key physical properties include a melting point of 64–67°C, boiling point of 420.4°C, and solubility in polar aprotic solvents like DMSO . Its cyclohexyl group provides steric bulk and hydrophobicity, enhancing peptide stability and modulating interactions in drug-receptor systems .

Properties

IUPAC Name |

(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZQAQJBXGTSHP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373142 | |

| Record name | N-(tert-Butoxycarbonyl)-3-cyclohexyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127095-92-5 | |

| Record name | N-(tert-Butoxycarbonyl)-3-cyclohexyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The Boc group is introduced to the amino acid derivative, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using reagents like oxalyl chloride in methanol.

Substitution: Reactions involving the substitution of functional groups on the cyclohexyl ring.

Common Reagents and Conditions

Oxalyl Chloride: Used for the deprotection of the Boc group under mild conditions.

Boron Trifluoride Etherate: Another reagent for Boc deprotection, used in dichloromethane at room temperature.

Major Products Formed

The major product formed from the deprotection reaction is the free amino acid derivative, which can be further utilized in peptide synthesis or other chemical transformations.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The deprotection step, facilitated by reagents like oxalyl chloride or boron trifluoride etherate, removes the Boc group, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Boc-D-Cha-OH with structurally related Boc-protected amino acids and derivatives:

Key Comparative Insights

- Steric and Hydrophobic Effects :

this compound’s cyclohexyl group provides greater steric hindrance and lipophilicity compared to Boc-D-Val-OH (isopropyl) or Boc-Nva-OH (n-propyl). This enhances resistance to enzymatic degradation in peptides but may reduce aqueous solubility . - Protecting Group Strategies :

Unlike acid-labile Boc, Fmoc-D-Cha-OH (base-labile) is preferred in solid-phase synthesis for orthogonal deprotection . - Salt Forms :

Dicyclohexylamine (DCHA) salts (e.g., Boc-Nva-OH·DCHA) improve crystallinity but complicate purification steps . - Conformational Rigidity: Boc-D-TIC-OH’s tetrahydroisoquinoline side chain introduces rigidity, useful in designing constrained peptide analogs .

Market and Production Trends

- Market Dominance : this compound is part of a competitive market dominated by players like Medchemexpress (MCE), Watanabe Chemical Industries, and Toronto Research Chemicals. The global market is projected to grow at a CAGR of ~% from 2023–2029, driven by pharmaceutical R&D .

- Regional Production: North America and Europe are primary production hubs (~% combined share), with Asia-Pacific emerging as a high-growth region .

- Application Segmentation : Over 50% of this compound is consumed in laboratory settings for drug discovery, reflecting its role in early-stage research .

Biological Activity

Boc-D-Cha-OH, also known as N-tert-butoxycarbonyl-D-cyclohexylalanine, is a compound that plays a significant role in peptide synthesis. This article explores its biological activity, synthesis, and potential therapeutic applications based on available literature and research findings.

This compound has a molecular formula of C₁₃H₁₉NO₃ and a molar mass of approximately 271.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis for protecting the amine functionality during the assembly of peptide chains. The cyclohexyl group contributes unique steric and electronic properties, potentially influencing the biological interactions of peptides synthesized with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Formation of the Boc group : The amine functionality is protected using the Boc group to facilitate selective reactions.

- Cyclohexylalanine introduction : The cyclohexyl side chain is introduced to create the desired amino acid structure.

- Purification : The final product is purified to obtain this compound in a suitable form for further applications.

Biological Activity

While direct biological activities of this compound are not extensively documented, it serves as a building block in peptide synthesis, which implies potential therapeutic applications. The cyclohexyl group may enhance the stability and biological interactions of peptides, possibly affecting their binding affinities to biological targets.

Interaction Studies

Research indicates that the cyclohexyl structure may influence how synthesized peptides interact with various biological targets. For instance, peptides incorporating this compound may exhibit altered pharmacokinetic properties due to the steric effects imparted by the cyclohexyl group.

Comparative Analysis with Related Compounds

This compound shares characteristics with other amino acid derivatives used in peptide synthesis. Below is a comparison table highlighting similar compounds:

| Compound Name | Unique Features |

|---|---|

| Boc-Histidine (Boc-His(Boc)-OH) | A protected histidine derivative commonly used in peptides. |

| Boc-Aspartic Acid (Boc-Asp(OtBu)-OH) | Used for introducing aspartic acid residues into peptides. |

| Boc-Lysine (Boc-Lys(Boc)-OH) | Employed for incorporating lysine residues into peptides. |

These compounds differ primarily in the specific amino acid residues they introduce into peptides, with this compound's cyclohexyl structure providing distinct steric and electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.